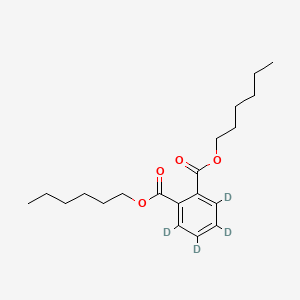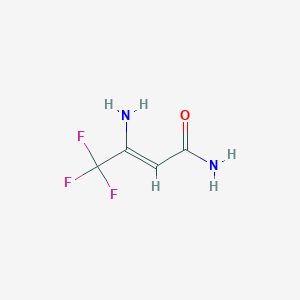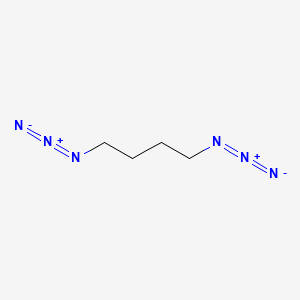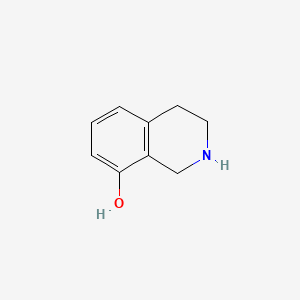
Phthalate de dihexyle-3,4,5,6-d4
Vue d'ensemble
Description
Dihexyl phthalate-3,4,5,6-d4 is a deuterated form of dihexyl phthalate, a phthalic ester commonly used as a plasticizer in various industrial applications. The compound is characterized by the replacement of hydrogen atoms with deuterium at positions 3, 4, 5, and 6 on the aromatic ring. This isotopic labeling makes it a valuable analytical standard for studying the metabolism and toxicology of dihexyl phthalate and its metabolites .
Applications De Recherche Scientifique
Dihexyl phthalate-3,4,5,6-d4 is extensively used in scientific research due to its stable isotopic labeling. Some key applications include:
Analytical Standard: Used as an internal standard for quantifying dihexyl phthalate and its metabolites in biological samples such as urine and blood.
Metabolism Studies: Helps in studying the biotransformation of dihexyl phthalate in animal models.
Toxicology Research: Used to investigate the toxicological effects of dihexyl phthalate and its metabolites.
Environmental Analysis: Employed in the analysis of phthalate esters in environmental samples.
Mécanisme D'action
Target of Action
Dihexyl phthalate-3,4,5,6-d4 is a deuterium-labeled analog of Dihexyl phthalate (DPP) . It is primarily used as an internal standard for quantifying DPP and its metabolites . Researchers rely on this compound to measure the concentrations of DPP and its byproducts in biological samples, such as urine and blood .
Mode of Action
The mode of action of Dihexyl phthalate-3,4,5,6-d4 is similar to that of its parent compound, DPP. It interacts with its targets, primarily DPP and its metabolites, and results in changes that can be quantified for research purposes .
Biochemical Pathways
It is known that dpp and its metabolites can have various effects on the body, and dihexyl phthalate-3,4,5,6-d4 is used to study these effects .
Pharmacokinetics
Dihexyl phthalate-3,4,5,6-d4 is a stable isotope used in drug development processes . Deuteration, the process of replacing hydrogen atoms with deuterium, can affect the pharmacokinetic and metabolic profiles of drugs . This means that Dihexyl phthalate-3,4,5,6-d4 could potentially have different absorption, distribution, metabolism, and excretion (ADME) properties compared to its parent compound, DPP .
Result of Action
The primary result of the action of Dihexyl phthalate-3,4,5,6-d4 is the ability to accurately measure the concentrations of DPP and its metabolites in biological samples . This allows researchers to study the metabolism and toxicology of DPP and its metabolites .
Action Environment
The action of Dihexyl phthalate-3,4,5,6-d4 can be influenced by various environmental factors. For example, its stability makes it suitable for use in various scientific fields and laboratory experiments . .
Analyse Biochimique
Biochemical Properties
Dihexyl phthalate-3,4,5,6-d4 plays a significant role in biochemical reactions due to its stable isotope labeling. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used to study the metabolism and toxicology of dihexyl phthalate and its metabolites. The compound’s interactions with enzymes involved in the hydrolysis of phthalate esters are of particular interest. These interactions help researchers understand the metabolic pathways and the potential effects of dihexyl phthalate-3,4,5,6-d4 on biological systems .
Cellular Effects
Dihexyl phthalate-3,4,5,6-d4 affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that dihexyl phthalate-3,4,5,6-d4 can impact the expression of genes involved in detoxification and stress response pathways. Additionally, it may affect cellular metabolism by interacting with enzymes that regulate metabolic processes .
Molecular Mechanism
The molecular mechanism of dihexyl phthalate-3,4,5,6-d4 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The deuterium labeling allows for detailed studies of these interactions. Dihexyl phthalate-3,4,5,6-d4 can inhibit or activate specific enzymes involved in the metabolism of phthalate esters. These interactions can lead to changes in the expression of genes related to metabolic and detoxification pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dihexyl phthalate-3,4,5,6-d4 can change over time. The compound’s stability and degradation are crucial factors in these studies. Dihexyl phthalate-3,4,5,6-d4 is known for its stability, which makes it suitable for long-term experiments. Its degradation products and their effects on cellular function are also studied to understand the long-term impact of the compound .
Dosage Effects in Animal Models
The effects of dihexyl phthalate-3,4,5,6-d4 vary with different dosages in animal models. At lower doses, the compound may not exhibit significant toxic effects. At higher doses, dihexyl phthalate-3,4,5,6-d4 can cause adverse effects, including changes in liver weight and enzyme activity. These studies help determine the threshold levels for toxicity and the safe dosage range for the compound .
Metabolic Pathways
Dihexyl phthalate-3,4,5,6-d4 is involved in various metabolic pathways, including the hydrolysis of phthalate esters. It interacts with enzymes such as esterases and hydrolases, which play a role in the breakdown of the compound. These interactions can affect metabolic flux and the levels of metabolites in biological systems .
Transport and Distribution
The transport and distribution of dihexyl phthalate-3,4,5,6-d4 within cells and tissues are essential for understanding its biological effects. The compound is transported by specific binding proteins and transporters, which influence its localization and accumulation in different tissues. These factors are crucial for studying the compound’s pharmacokinetics and its impact on various biological systems .
Subcellular Localization
Dihexyl phthalate-3,4,5,6-d4’s subcellular localization is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, affecting its activity and function. Understanding the subcellular localization of dihexyl phthalate-3,4,5,6-d4 helps researchers study its precise mechanisms of action and its effects on cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dihexyl phthalate-3,4,5,6-d4 is synthesized through the esterification of phthalic anhydride with hexanol in the presence of an acid catalyst. The deuterium atoms are introduced by using deuterated hexanol (hexanol-d4) in the reaction. The reaction typically occurs under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
Industrial production of dihexyl phthalate-3,4,5,6-d4 follows similar principles but on a larger scale. The process involves the use of large reactors and continuous removal of water to ensure high yields. The product is then purified through distillation and crystallization to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Dihexyl phthalate-3,4,5,6-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like nitric acid or sulfuric acid.
Major Products Formed
Oxidation: Phthalic acid and its derivatives.
Reduction: Hexanol and phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the electrophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diisononyl phthalate-d4
- Dicyclohexyl phthalate-3,4,5,6-d4
- Dioctyl phthalate-d4
- Dibutyl phthalate-d4
Uniqueness
Dihexyl phthalate-3,4,5,6-d4 is unique due to its specific isotopic labeling, which provides a distinct mass shift for analytical purposes. This makes it particularly valuable for studies involving the metabolism and toxicology of dihexyl phthalate. Its stability and solubility in organic solvents further enhance its utility in various scientific applications .
Propriétés
IUPAC Name |
dihexyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-3-5-7-11-15-23-19(21)17-13-9-10-14-18(17)20(22)24-16-12-8-6-4-2/h9-10,13-14H,3-8,11-12,15-16H2,1-2H3/i9D,10D,13D,14D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXZNSGUUQJJTR-LSQQNFJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCC)C(=O)OCCCCCC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583588 | |
| Record name | Dihexyl (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015854-55-3 | |
| Record name | Dihexyl (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1015854-55-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Dihexyl phthalate-3,4,5,6-d4 in the analysis of plastic migrants in environmental water?
A1: Dihexyl phthalate-3,4,5,6-d4 serves as an internal standard in the analytical method described in the paper []. Internal standards are crucial in quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). They are added to the sample at a known concentration and undergo the same extraction and analysis procedures as the target analytes (in this case, plastic migrants).
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![6-Hydroxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B1339692.png)



